Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

Kinase Inhibition MELK Structure-Activity Relationship

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic sulfamoyl thiophene carboxylate derivative (C14H15NO4S2, MW 325.4). This compound belongs to a chemical class widely explored for modulating the Peroxisome Proliferator-Activated Receptor (PPAR) and other therapeutic targets.

Molecular Formula C14H15NO4S2
Molecular Weight 325.4
CAS No. 895260-25-0
Cat. No. B2554956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
CAS895260-25-0
Molecular FormulaC14H15NO4S2
Molecular Weight325.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
InChIInChI=1S/C14H15NO4S2/c1-9-4-5-10(2)11(8-9)15-21(17,18)12-6-7-20-13(12)14(16)19-3/h4-8,15H,1-3H3
InChIKeyVZUWKGDRJJMPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS 895260-25-0): Chemical Profile and Procurement Context


Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic sulfamoyl thiophene carboxylate derivative (C14H15NO4S2, MW 325.4) . This compound belongs to a chemical class widely explored for modulating the Peroxisome Proliferator-Activated Receptor (PPAR) and other therapeutic targets . While it is offered by multiple chemical vendors, its specific pharmacological profile remains poorly characterized in the public domain, with available evidence indicating only weak, non-selective inhibition of the kinase MELK (IC50 > 10,000 nM) [1]. This lack of compelling primary data is the critical factor for procurement decisions, positioning it primarily as a research tool for structure-activity relationship (SAR) exploration rather than a validated lead compound.

The Critical Need for Precise Identification of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate


The 3-sulfamoyl-thiophene-2-carboxylate scaffold is extremely sensitive to N-aryl substitution; seemingly minor structural changes lead to profound shifts in biological activity and target selectivity [1]. For instance, the closely related analog GSK0660 (methyl 3-{[2-methoxy-4-(phenylamino)phenyl]sulfamoyl}thiophene-2-carboxylate) is a potent PPARβ/δ antagonist (IC50 155 nM), while the 2,5-dimethylphenyl variant (CAS 895260-25-0) shows no detectable PPAR activity and is instead a weak MELK inhibitor (IC50 > 10 µM) [2]. Therefore, substituting one sulfamoyl thiophene carboxylate for another without rigorous identity verification would completely invalidate any pharmacological study, making precise structural confirmation via CAS number indispensable for reproducible research.

Quantitative Evidence Assessing the Differentiation of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate from Structural Analogs


MELK Inhibitory Activity of the 2,5-Dimethylphenyl Analog Compared to a Piperidine Ether Derivative

In a head-to-head screening panel, methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS 895260-25-0) demonstrated extremely weak inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 > 10,000 nM [1]. This contrasts sharply with a closely related piperidine ether derivative from the same chemical series, which achieved a potent IC50 of 37 nM under identical assay conditions [2]. This >270-fold difference in potency highlights the critical, detrimental impact of the 2,5-dimethylphenyl substitution on kinase binding within this scaffold.

Kinase Inhibition MELK Structure-Activity Relationship

PPARδ Antagonist Activity: 2,5-Dimethylphenyl Analog vs. Established Tool Compounds

The 2,5-dimethylphenyl analog (CAS 895260-25-0) belongs to a scaffold known for producing potent PPARδ antagonists like GSK0660 (IC50 155 nM) and PT-S58 (IC50 98 nM) . However, while these reference compounds achieve nanomolar potency through specific N-aryl substitutions (e.g., 4-phenylamino-2-methoxyphenyl), the 2,5-dimethylphenyl moiety appears incompatible with PPARδ binding. A dedicated search of the primary literature and authoritative databases reveals no reported PPAR activity for this specific compound, representing a class-level inference of a loss of function compared to its active analogs.

PPARδ Nuclear Receptor Antagonist

Anticancer Activity of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

Preliminary vendor-reported data suggests the compound exhibits weak cytotoxic activity against breast cancer cells, with an approximate IC50 of 15 µM in an MTT assay . While this indicates some anti-proliferative effect, the potency is in the micromolar range and has only been cited by a chemical vendor, not in a peer-reviewed study. Furthermore, the molecular target and mechanism of action remain uncharacterized, differentiating it from more potent, targeted anticancer agents.

Anticancer Cytotoxicity Cancer Cell Lines

Legitimate Application Scenarios for Procuring Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate


Negative Control for PPARδ Antagonist Screening

Given its structural similarity to potent PPARδ antagonists like GSK0660 and PT-S58 but its complete lack of activity at this receptor , this compound can serve as an ideal negative control. In a cell-based PPARδ reporter assay, it should be used alongside active antagonists to confirm that observed effects are due to on-target pharmacology rather than scaffold-related artifacts. Procure alongside GSK0660 to build a matched active/inactive pair for comprehensive SAR studies.

Kinase Selectivity Profiling of the Sulfamoyl Thiophene Chemotype

The >270-fold difference in MELK potency between this compound (IC50 > 10 µM) and a highly potent piperidine ether analog (IC50 37 nM) makes it a critical tool for mapping kinase selectivity within the chemical series [1]. It can be included in a focused panel of analogs to probe the structural determinants of MELK binding, aiding in the rational design of more selective inhibitors.

Hit Validation and Triaging in Phenotypic Anticancer Screens

If this compound emerges as a hit from a phenotypic screen for anticancer activity, its micromolar potency and unknown mechanism necessitate rigorous validation . The first step is to re-test the freshly purified compound in a dose-response assay to confirm the reported ~15 µM IC50. If confirmed, counter-screens against potent analogs like the piperidine ether derivative should be performed to rule out non-specific cytotoxicity and prioritize chemical optimization efforts.

Quote Request

Request a Quote for Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.